molecular formula C15H22Cl2N2O B011679 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride CAS No. 19729-91-0

1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride

Cat. No. B011679
CAS RN: 19729-91-0
M. Wt: 317.3 g/mol
InChI Key: QTWFIOLPLDLZNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, also known as pCPIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and is widely used in the field of neuroscience and pharmacology.

Mechanism Of Action

PCPIB exerts its pharmacological effects by blocking or modulating the activity of ion channels and receptors. For example, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the activity of TRPC3 channels by binding to the channel pore and preventing the influx of calcium ions. This inhibition leads to a decrease in neuronal excitability and pain sensation.

Biochemical And Physiological Effects

PCPIB has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride inhibits the proliferation of cancer cells and induces apoptosis. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride in lab experiments is its high purity, which allows for accurate and reproducible results. However, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride. One potential application is its use as a therapeutic agent for the treatment of pain and inflammation. Additionally, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride may have potential applications in the treatment of cancer and neurological disorders, such as epilepsy and Alzheimer's disease. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.
In conclusion, 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research. 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has been shown to modulate the activity of several ion channels and receptors, leading to various biochemical and physiological effects. While 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride has some limitations, such as its low solubility in water and potential toxicity at high concentrations, it has several potential applications in the treatment of pain, inflammation, cancer, and neurological disorders. Further research is needed to fully understand the potential therapeutic applications of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride.

Synthesis Methods

The synthesis of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride involves the reaction of isobutylamine with p-chlorobenzoyl chloride in the presence of a base, followed by the addition of piperazine. The product is then purified through recrystallization. This method yields a high purity of 1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride, making it suitable for scientific research.

Scientific Research Applications

PCPIB has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of several ion channels and receptors, including TRPC3 channels, ASIC channels, and P2X receptors. These channels and receptors are involved in various physiological and pathological processes, such as pain sensation, neuronal excitability, and inflammation.

properties

CAS RN

19729-91-0

Product Name

1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride

Molecular Formula

C15H22Cl2N2O

Molecular Weight

317.3 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(2-methylpropyl)piperazin-1-yl]methanone;hydrochloride

InChI

InChI=1S/C15H21ClN2O.ClH/c1-12(2)11-17-7-9-18(10-8-17)15(19)13-3-5-14(16)6-4-13;/h3-6,12H,7-11H2,1-2H3;1H

InChI Key

QTWFIOLPLDLZNT-UHFFFAOYSA-N

SMILES

CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl

Canonical SMILES

CC(C)CN1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl.Cl

Other CAS RN

19729-91-0

synonyms

1-(p-Chlorobenzoyl)-4-isobutylpiperazine hydrochloride

Origin of Product

United States

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